4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)-
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Overview
Description
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- typically involves multi-step organic reactions. The starting materials often include 2-aminobenzamide and various brominated reagents. The reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Cyclization: Heating the intermediate compounds to form the quinazolinone core.
Alkylation: Introducing the isopropylaminoethyl group using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including:
Continuous flow reactors: For efficient heat and mass transfer.
Catalysts: To enhance reaction rates and selectivity.
Purification: Using crystallization, distillation, or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound with a similar core structure.
6,8-Dibromoquinazolinone: A derivative with bromine atoms at positions 6 and 8.
2-Methylquinazolinone: A derivative with a methyl group at position 2.
Uniqueness
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
CAS No. |
77300-95-9 |
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Molecular Formula |
C14H17Br2N3O |
Molecular Weight |
403.11 g/mol |
IUPAC Name |
6,8-dibromo-2-methyl-3-[2-(propan-2-ylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C14H17Br2N3O/c1-8(2)17-4-5-19-9(3)18-13-11(14(19)20)6-10(15)7-12(13)16/h6-8,17H,4-5H2,1-3H3 |
InChI Key |
OYGNEPKLCOQMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCNC(C)C |
Origin of Product |
United States |
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